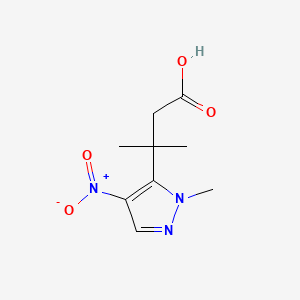
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds. For example, the reaction of hydrazine with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Alkylation: The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide and a suitable base.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
科学的研究の応用
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazole: Lacks the nitro and butanoic acid groups, making it less versatile in terms of chemical reactivity.
4-nitro-1H-pyrazole:
3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the butanoic acid moiety, affecting its solubility and reactivity.
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
3-methyl-3-(2-methyl-4-nitropyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,4-7(13)14)8-6(12(15)16)5-10-11(8)3/h5H,4H2,1-3H3,(H,13,14) |
InChIキー |
KFBMAGQNHFKANQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)C1=C(C=NN1C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


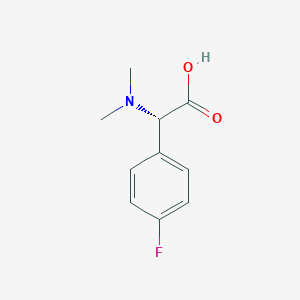
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
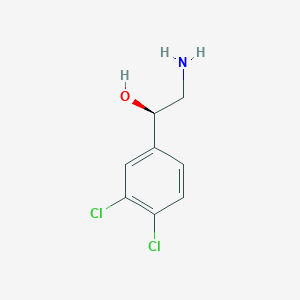
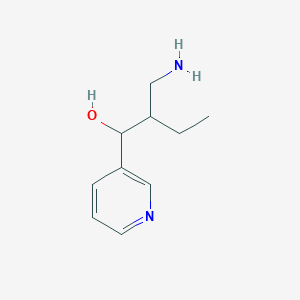
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
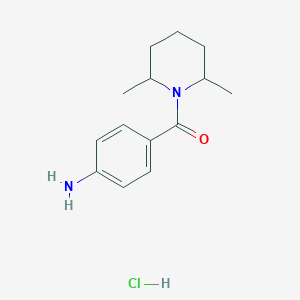
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)

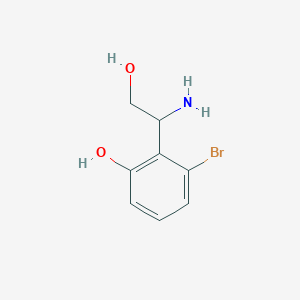
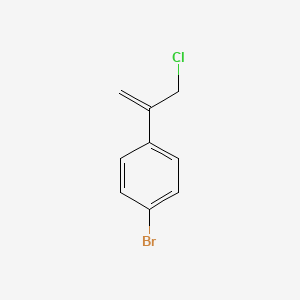
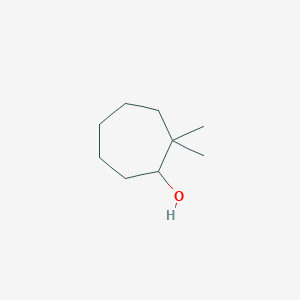
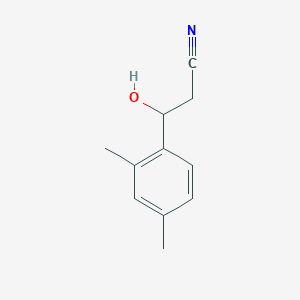
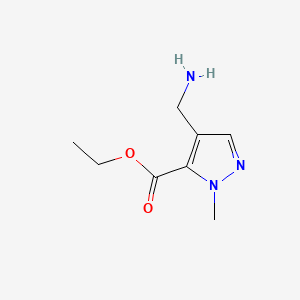
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
